Citrate Synthase 2 Inhibition: 8.7‑Fold Weaker than the p‑Tolyl Analog
In a Saccharomyces cerevisiae citrate synthase 2 (CIT2) TOR‑pathway GFP‑fusion assay, cyclopentanone O‑(anilinocarbonyl)oxime exhibits an EC₅₀ >33,000 nM [1], whereas the direct structural analog N‑(4‑methylphenyl)carbamic acid (cyclopentylideneamino) ester displays an EC₅₀ of 3,800 nM [2]. The approximately 8.7‑fold difference in potency highlights the sensitivity of the target binding pocket to even a single para‑methyl substituent on the phenyl ring.
| Evidence Dimension | Enzyme inhibition potency (EC₅₀) against yeast citrate synthase 2 |
|---|---|
| Target Compound Data | EC₅₀ > 33,000 nM |
| Comparator Or Baseline | N‑(4‑methylphenyl)carbamic acid (cyclopentylideneamino) ester: EC₅₀ = 3,800 nM |
| Quantified Difference | ~8.7‑fold weaker inhibition |
| Conditions | Dose‑response screen of TOR‑pathway GFP‑fusion proteins in Saccharomyces cerevisiae; PubChem BioAssay AID 2744 |
Why This Matters
Users requiring the intact phenyl carbamate motif for SAR studies must avoid the p‑tolyl analog, which would introduce unwanted gain‑of‑function activity at CIT2.
- [1] BindingDB Entry BDBM66033: (cyclopentylideneamino) N-phenylcarbamate. EC50 data from PubChem BioAssay AID 2744. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=66033 View Source
- [2] BindingDB Entry BDBM56565: (cyclopentylideneamino) N-(4-methylphenyl)carbamate. EC50 data from PubChem BioAssay AID 2744. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=56565 View Source
